

2-Methylhexanoic acid in food and flavor chemistry

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Compound of Interest

Compound Name: 2-Methylhexanoic acid

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An In-depth Technical Guide to **2-Methylhexanoic Acid** in Food and Flavor Chemistry

Authored by: Gemini, Senior Application Scientist Abstract

2-Methylhexanoic acid, a branched-chain medium-chain fatty acid, is a pivotal molecule in the landscape of food and flavor chemistry.^{[1][2]} While its presence may be subtle, its contribution to the characteristic aroma and taste profiles of numerous food products is profound. This guide provides a comprehensive technical overview of **2-methylhexanoic acid**, delving into its chemical properties, natural occurrence, sensory characteristics, and regulatory status. Furthermore, it outlines a robust analytical workflow for its identification and quantification in complex food matrices, offering valuable insights for researchers, quality control specialists, and product development professionals in the food, beverage, and fragrance industries.

Physicochemical Properties

2-Methylhexanoic acid (C₇H₁₄O₂) is a colorless to slightly yellow, oily liquid at room temperature.^[1] It is classified as a medium-chain fatty acid, specifically a methyl-branched fatty acid.^{[2][3]} Its branched structure is key to its distinct sensory properties compared to its straight-chain isomer, heptanoic acid. The compound is miscible with common organic solvents like alcohol and ether, and also with water.^{[3][4]}

Table 1: Physicochemical Properties of **2-Methylhexanoic Acid**

Property	Value	Source(s)
Molecular Formula	C7H14O2	[4]
Molecular Weight	130.18 g/mol	[3] [4]
CAS Number	4536-23-6	[4]
Appearance	Clear colorless to slightly yellow liquid	[1]
Boiling Point	209-210 °C	[1] [5]
Density	0.918 g/mL at 25 °C	[1] [5]
Refractive Index	n20/D 1.422	[1] [5]
Vapor Pressure	0.0576 mmHg at 25 °C	[1] [5]
Solubility	Miscible with alcohol, ether, and water	[3] [4]
FEMA Number	3191	[1] [6] [7]
JECFA Number	265	[3] [8]

Natural Occurrence in Foods

2-Methylhexanoic acid is a naturally occurring compound identified in a variety of food products, where it contributes to their characteristic flavor profiles. Its formation is often linked to the metabolic activities of microorganisms or the enzymatic and chemical changes that occur during ripening and processing.

Table 2: Documented Natural Occurrence of **2-Methylhexanoic Acid**

Food/Source	Context	Source(s)
Cheese	Notably in Parmesan cheese, contributing to the sharp, cheesy notes.	[1] [9]
Fruits	Found in apples, strawberries, and doum fruit (peel and pulp).	[1]
Meat	Reported in raw and cooked mutton and roasted lamb.	[1]
Beverages	Detected in grape brandy, cognac, and black tea.	[1] [9]
Tobacco	Identified as a component of Virginia tobacco.	[1]
Vegetables	Found in baked potatoes.	[1] [9]

Sensory Profile and Flavor Contribution

The sensory characteristics of **2-methylhexanoic acid** are complex and concentration-dependent, often described as a unique combination of cheesy and fruity notes.[\[1\]](#)[\[6\]](#) This duality makes it a versatile component in both savory and sweet flavor applications.[\[6\]](#)

- Odor Profile: The aroma is characterized by acidic, oily, fatty, and cheesy notes.[\[1\]](#)[\[9\]](#) Descriptions often include lard, chicken fat, and roasted savory nuances.[\[1\]](#)[\[9\]](#) Some evaluators also perceive sweaty and waxy characteristics.[\[4\]](#)
- Taste Profile: The taste is described as having dairy, creamy, and oily fatty notes.[\[1\]](#)
- Aroma Threshold: The detection threshold is reported to be in the range of 920 parts per billion (ppb) to 2.7 parts per million (ppm).[\[1\]](#)

In food systems, it enhances dairy profiles, particularly in cheese flavors, adds richness to savory meat flavors, and can introduce interesting complexity to fruit and beverage formulations.[\[6\]](#)

Regulatory Status and Safety

2-Methylhexanoic acid is recognized as a safe flavoring substance by major international regulatory bodies.

- FEMA GRAS: The Flavor and Extract Manufacturers Association (FEMA) has designated **2-methylhexanoic acid** as Generally Recognized as Safe (GRAS), assigning it FEMA number 3191.[7][8]
- JECFA: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated the substance and concluded there is "no safety concern at current levels of intake when used as a flavouring agent".[3]
- FDA: It is listed in the FDA's "Substances Added to Food" inventory (formerly EAFUS) for use as a flavor enhancer or flavoring agent.[7][10]

These designations are based on a comprehensive review of safety and toxicological data, ensuring its suitability for use in food products.[3][11]

Industrial Applications

Leveraging its distinctive flavor profile, **2-methylhexanoic acid** is used as a flavor ingredient in a wide array of food products.[12][13]

- Dairy Flavors: It is a key component in creating authentic cheese flavors (e.g., Parmesan, cheddar) and enhancing creamy notes in milk and yogurt products.[6]
- Savory & Meat Products: It imparts rich, fatty, and roasted notes, making it suitable for lard, chicken fat, and other savory flavor systems.[1][6]
- Bakery & Confectionery: It can be used at low levels (around 5 ppm) to add cheesy notes to baked goods and soft confections.[6]
- Beverages: In non-alcoholic beverages, it is used at very low concentrations (around 1 ppm) to add complexity.[6]
- Fragrance: Beyond flavor, it is also used sparingly in fragrances to create sour, cheesy notes.[6]

Analytical Methodology: Quantification in Food Matrices

The accurate quantification of **2-methylhexanoic acid** is critical for quality control and flavor profile analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this application. The following protocol outlines a self-validating system for its analysis.

Principle and Rationale

This method employs Headspace Solid-Phase Microextraction (HS-SPME) for the extraction and pre-concentration of volatile and semi-volatile compounds, including **2-methylhexanoic acid**, from the food matrix. SPME is a solvent-free, sensitive, and efficient technique. Subsequent analysis by GC-MS allows for the highly selective and sensitive separation, identification, and quantification of the target analyte. An internal standard is used to ensure accuracy and correct for matrix effects and variations in extraction efficiency.

Experimental Protocol

Step 1: Internal Standard (IS) Preparation

- Action: Prepare a stock solution of a suitable internal standard, such as 2-methylheptanoic acid or heptanoic acid-d13, in methanol at a concentration of 1000 µg/mL.
- Causality: An internal standard is crucial for accurate quantification. It is a compound with similar chemical properties to the analyte but not naturally present in the sample. It corrects for any loss of analyte during sample preparation and injection, providing a self-validating system.

Step 2: Sample Preparation & Extraction

- Action:
 - Weigh 2-5 grams of the homogenized food sample (e.g., grated cheese, blended fruit) into a 20 mL headspace vial.
 - Add a saturated solution of sodium chloride (NaCl) to inhibit enzymatic activity and increase the volatility of the analyte.

- Spike the sample with a known amount of the internal standard working solution.
- Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.
- Causality: Homogenization ensures a representative sample. The addition of salt ("salting out") increases the ionic strength of the aqueous phase, which decreases the solubility of organic analytes and promotes their partitioning into the headspace, thereby improving extraction efficiency.

Step 3: HS-SPME

- Action:
 - Place the vial in an autosampler heating block set to 60°C.
 - Allow the sample to equilibrate for 15 minutes.
 - Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the vial's headspace for 30 minutes under agitation.
- Causality: Incubation at a controlled temperature facilitates the release of volatile compounds into the headspace. The triphasic DVB/CAR/PDMS fiber is selected for its broad-spectrum affinity for volatile and semi-volatile compounds of varying polarities and molecular weights, ensuring efficient trapping of **2-methylhexanoic acid**.

Step 4: GC-MS Analysis

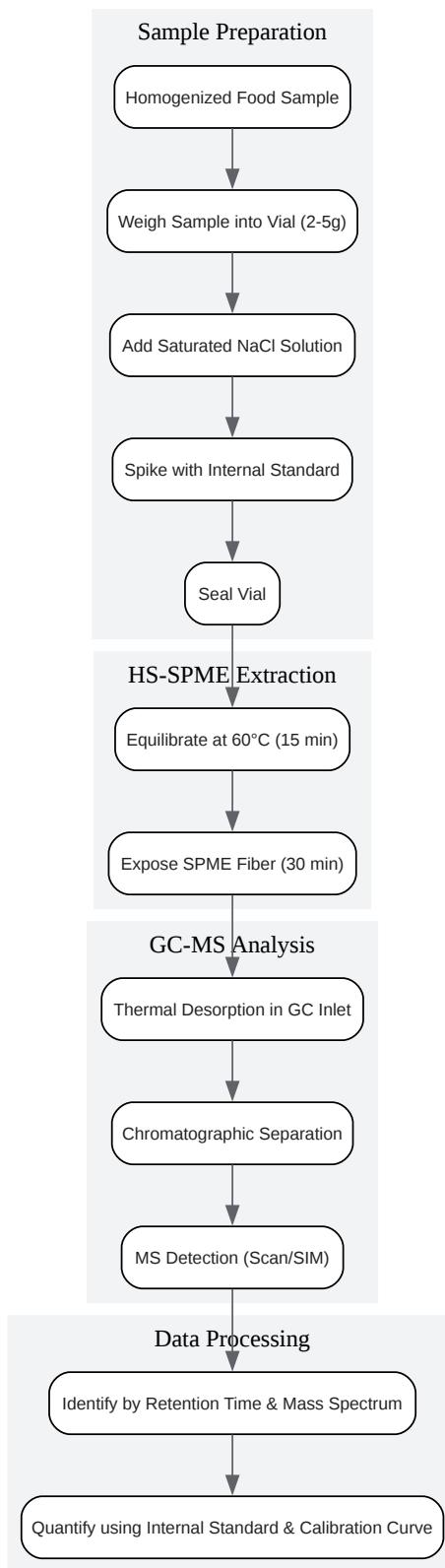
- Action:
 - Desorb the SPME fiber in the heated GC injection port (e.g., 250°C) for 5 minutes in splitless mode.
 - Separate the compounds on a polar capillary column (e.g., DB-WAX or FFAP).
 - Use a temperature program starting at 40°C, holding for 2 minutes, then ramping to 240°C at 5°C/min.

- Operate the mass spectrometer in full scan mode (e.g., m/z 35-350) for initial identification and Selected Ion Monitoring (SIM) mode for quantification.
- Causality: The heated injection port thermally desorbs the trapped analytes from the fiber onto the GC column. The polar column provides good separation for fatty acids. The temperature ramp separates compounds based on their boiling points and column interactions. The MS detector provides mass information for positive identification and selective detection in SIM mode, which enhances sensitivity and reduces matrix interference.

Step 5: Data Analysis & Quantification

- Action:
 - Identify the **2-methylhexanoic acid** peak by comparing its retention time and mass spectrum to that of an authentic standard.
 - Quantify by calculating the ratio of the analyte peak area to the internal standard peak area and comparing this ratio to a calibration curve prepared in a similar matrix.
- Causality: Comparing both retention time and the mass spectral fragmentation pattern provides confident identification. Ratio-based quantification against an internal standard and a matrix-matched calibration curve is the most accurate method, as it corrects for instrumental drift and complex matrix effects.

Workflow Visualization



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Caption: HS-SPME GC-MS workflow for **2-methylhexanoic acid** analysis.

Conclusion

2-Methylhexanoic acid is a multifaceted flavor compound whose unique sensory profile, blending cheesy, fatty, and fruity notes, makes it an invaluable tool for food technologists and flavorists. Its natural occurrence in a range of foods underscores its fundamental role in defining characteristic flavors. Supported by a strong safety record and regulatory acceptance, its application allows for the creation and enhancement of authentic and complex flavor profiles in both savory and sweet products. The analytical methodologies detailed herein provide a reliable framework for its monitoring and control, ensuring consistent product quality and facilitating further research into the nuanced world of flavor chemistry.

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